molecular formula C11H18Cl2N2 B13617405 (S)-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine dihydrochloride

(S)-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine dihydrochloride

Cat. No.: B13617405
M. Wt: 249.18 g/mol
InChI Key: KEYYYLMESHVIGM-IDMXKUIJSA-N
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Description

(S)-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine dihydrochloride is a chiral compound that features a pyridine ring and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine dihydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via nucleophilic substitution or other coupling reactions.

    Chiral Resolution: The chiral center can be resolved using chiral catalysts or by separation of diastereomers.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the formation of reduced pyridine or pyrrolidine derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Conditions vary depending on the specific substitution reaction but may include the use of bases, acids, or catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential interactions with biological targets.

    Medicine: Explored for its potential therapeutic effects, such as acting on specific receptors or enzymes.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of (S)-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine dihydrochloride would depend on its specific interactions with molecular targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    ®-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine dihydrochloride: The enantiomer of the compound, which may have different biological activities.

    2-(2-(Pyrrolidin-2-yl)ethyl)pyridine: The non-chiral version of the compound.

    Other Pyridine Derivatives: Compounds with similar structures but different substituents.

Uniqueness

(S)-2-(2-(Pyrrolidin-2-yl)ethyl)pyridine dihydrochloride is unique due to its specific chiral configuration, which can lead to distinct interactions with biological targets and different pharmacological properties compared to its enantiomer or other similar compounds.

Properties

Molecular Formula

C11H18Cl2N2

Molecular Weight

249.18 g/mol

IUPAC Name

2-[2-[(2S)-pyrrolidin-2-yl]ethyl]pyridine;dihydrochloride

InChI

InChI=1S/C11H16N2.2ClH/c1-2-8-12-10(4-1)6-7-11-5-3-9-13-11;;/h1-2,4,8,11,13H,3,5-7,9H2;2*1H/t11-;;/m0../s1

InChI Key

KEYYYLMESHVIGM-IDMXKUIJSA-N

Isomeric SMILES

C1C[C@H](NC1)CCC2=CC=CC=N2.Cl.Cl

Canonical SMILES

C1CC(NC1)CCC2=CC=CC=N2.Cl.Cl

Origin of Product

United States

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